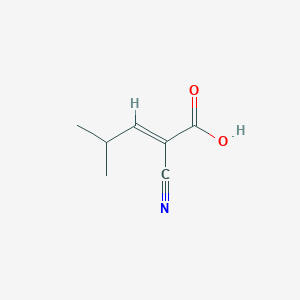

2-Cyano-4-methylpent-2-enoic acid

Overview

Description

2-Cyano-4-methylpent-2-enoic acid is an organic compound with the molecular formula C7H9NO2 It is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a pentenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-methylpent-2-enoic acid typically involves the reaction of cyanoacetic acid with isobutyraldehyde in the presence of a catalyst such as ammonium acetate. The reaction is carried out in a solvent like toluene under reflux conditions with the removal of water using a Dean-Stark apparatus . Another method involves the reaction of cyanoacetic acid with 2-methylpropanal in methanol, followed by the addition of piperidine as a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-4-methylpent-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Cyano-4-methylpent-2-enoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-4-methylpent-2-enoic acid involves its reactive functional groups, which can interact with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

- 2-Cyano-3-methylbut-2-enoic acid

- 2-Cyano-4-ethylpent-2-enoic acid

- 2-Cyano-4-methylhex-2-enoic acid

Comparison: 2-Cyano-4-methylpent-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of steric and electronic effects that make it particularly useful in certain synthetic applications. Its cyano and carboxylic acid groups provide versatile reactive sites for further chemical modifications.

Biological Activity

2-Cyano-4-methylpent-2-enoic acid (commonly referred to as CMPA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is notable for its potential applications in treating various diseases, including autoimmune disorders and cancers. This article explores the biological activity of CMPA, supported by research findings and case studies.

CMPA has a molecular formula of C₆H₉NO₂ and a molecular weight of approximately 141.14 g/mol. Its structure features a cyano group and a double bond, contributing to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 141.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 112232-45-8 |

The biological activity of CMPA is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that CMPA may function as an inhibitor of certain enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines. This mechanism is particularly relevant in the context of autoimmune diseases.

Case Studies

- Autoimmune Disease Model : A study conducted on mice with induced lupus demonstrated that treatment with CMPA resulted in a significant reduction in autoantibody production and renal damage. The compound appeared to inhibit B cell activation, which is crucial in the pathogenesis of lupus .

- Cancer Research : In vitro studies have shown that CMPA exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

- Inflammatory Disorders : CMPA has been studied for its effects on mast cell activation in allergic responses. In models of asthma, CMPA treatment led to decreased airway inflammation and improved lung function, indicating its potential utility in managing allergic diseases .

Research Findings

Recent investigations into the pharmacological properties of CMPA have revealed several promising findings:

- Anti-inflammatory Effects : CMPA has been shown to decrease levels of TNF-alpha and IL-6 in cell cultures, which are key mediators in inflammatory processes.

- Cytotoxicity : Studies highlight that CMPA can selectively induce cell death in cancer cells while sparing normal cells, which is a critical factor for drug development.

- Metabolic Pathways : CMPA is involved in metabolic pathways that regulate oxidative stress, which is linked to various chronic diseases.

Properties

IUPAC Name |

(E)-2-cyano-4-methylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)3-6(4-8)7(9)10/h3,5H,1-2H3,(H,9,10)/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFREZOLRUHBAQ-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C(\C#N)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-58-7 | |

| Record name | NSC158372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-4-methylpent-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.